tert-Butyl 4-bromo-1H-indazole-5-carboxylate
Overview
Description
Tert-Butyl 4-bromo-1H-indazole-5-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group at the carboxylate position and a bromine atom at the 4-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-bromo-1H-indazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the indazole core, followed by bromination and esterification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine). The reaction mixture is usually cooled to low temperatures (around 273 K) and then gradually warmed to room temperature while stirring for several hours .
Chemical Reactions Analysis
Tert-Butyl 4-bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 4-bromo-1H-indazole-5-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butyl ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Tert-Butyl 4-bromo-1H-indazole-5-carboxylate can be compared with other indazole derivatives, such as:
Tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Similar structure but with an amino group at the 3-position.
Tert-Butyl 5-bromo-1H-indole-1-carboxylate: Contains an indole ring instead of an indazole ring.
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Features a boronate ester group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-bromo-1H-indazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)7-4-5-9-8(10(7)13)6-14-15-9/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAACAGIQVDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(C=C1)NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729153 | |
Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203662-37-6 | |
Record name | 1,1-Dimethylethyl 4-bromo-1H-indazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203662-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.